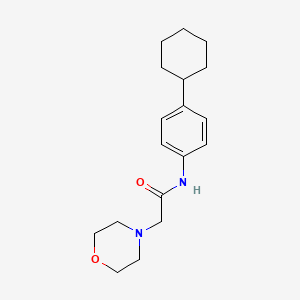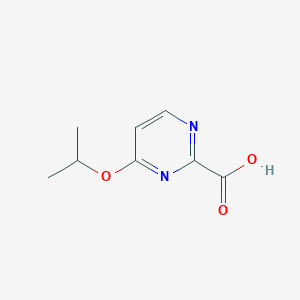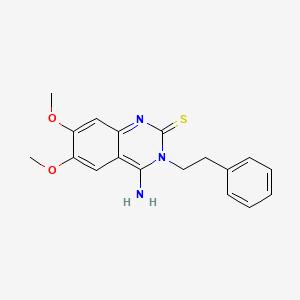
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a 4-chlorophenyl group, two methyl groups at positions 2 and 5, and a carbonitrile group at position 3. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . This reaction yields the desired pyrrole compound with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile can be compared to other pyrrole derivatives, such as:
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile: Similar in structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile: The presence of a methyl group instead of chlorine can affect the compound’s electronic properties and interactions.
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile: The fluorine atom can enhance the compound’s stability and influence its pharmacokinetic properties.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c1-9-7-11(8-15)10(2)16(9)13-5-3-12(14)4-6-13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKOFLYZYREQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2573406.png)

![1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)

![(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B2573411.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)
![4-{[1-(Oxane-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2573416.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2573418.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide](/img/structure/B2573419.png)

![6-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)pyrazine-2-carboxamide](/img/structure/B2573423.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B2573428.png)
